3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)-
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Overview
Description
3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- is a complex organic compound that features a pyridine ring, a benzodioxole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- typically involves multiple steps:
Formation of the Pyridinecarboxamide Core: This can be achieved by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via an etherification reaction, where a suitable benzodioxole derivative is reacted with the pyridinecarboxamide intermediate.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.
3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H13ClN2O4 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O4/c20-12-3-5-13(6-4-12)22-18(23)15-2-1-9-21-19(15)26-14-7-8-16-17(10-14)25-11-24-16/h1-10H,11H2,(H,22,23) |
InChI Key |
OGPMSMQBHLDGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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